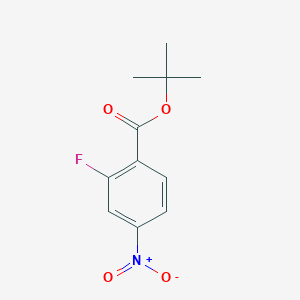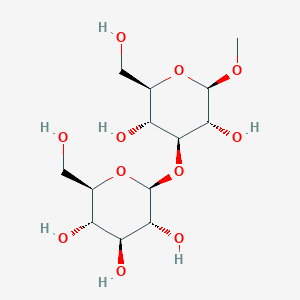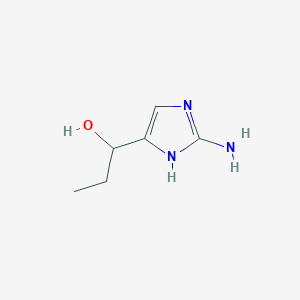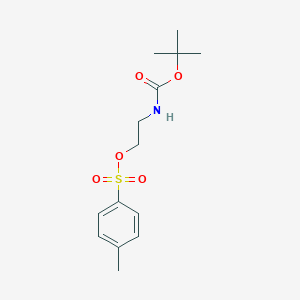
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Overview
Description
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H25NO6S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzenesulfonate (tosylate) group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-aminoethanol with tert-butoxycarbonyl chloride to form the Boc-protected aminoethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
- Step 1: Boc Protection:
- React 2-aminoethanol with tert-butoxycarbonyl chloride.
- Reaction conditions: Use anhydrous conditions with a base like triethylamine.
- Product: 2-((tert-Butoxycarbonyl)amino)ethanol.
- Step 2: Tosylation:
- React 2-((tert-Butoxycarbonyl)amino)ethanol with 4-methylbenzenesulfonyl chloride.
- Reaction conditions: Use a base such as triethylamine in an anhydrous solvent like dichloromethane.
- Product: this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
- Nucleophilic Substitution Reactions:
- The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
- Major products: Substituted products where the tosylate group is replaced by the nucleophile.
- Deprotection Reactions:
- The Boc group can be removed under acidic conditions.
- Common reagents: Trifluoroacetic acid, hydrochloric acid.
- Major products: Free amine and tert-butanol.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
- Organic Synthesis:
- Used as an intermediate in the synthesis of various organic compounds.
- Protecting group for amino groups in peptide synthesis.
- Medicinal Chemistry:
- Utilized in the synthesis of pharmaceutical intermediates.
- Protecting group for amino acids and peptides.
- Biochemistry:
- Employed in the modification of biomolecules.
- Protecting group for amino groups in the synthesis of bioconjugates.
- Material Science:
- Used in the preparation of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group The Boc group protects the amino group from unwanted reactions during synthesis
Comparison with Similar Compounds
Similar Compounds:
- 2-((tert-Butoxycarbonyl)amino)ethanol:
- Similar structure but lacks the tosylate group.
- Used as an intermediate in organic synthesis.
- 4-Methylbenzenesulfonyl Chloride:
- Contains the tosylate group but lacks the Boc-protected amino group.
- Used as a reagent in organic synthesis.
- N-(tert-Butoxycarbonyl)glycine:
- Contains the Boc group but has a different backbone.
- Used as a protecting group for amino acids.
Uniqueness: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the Boc protecting group and the tosylate leaving group
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIGLWHXOENAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444861 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158690-56-3 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
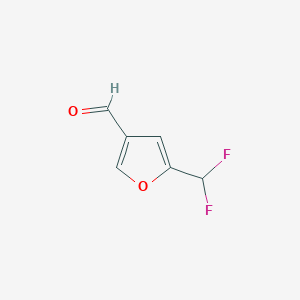
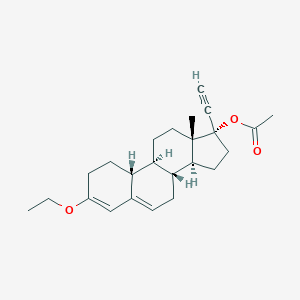
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

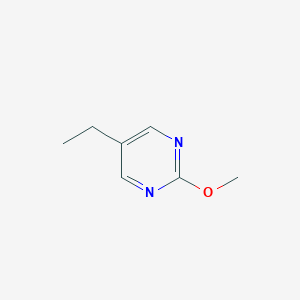
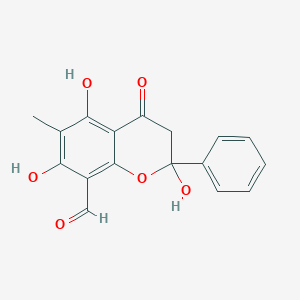

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)


